molecular formula C22H16BrN3O B3457453 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one CAS No. 5849-60-5

1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one

Cat. No.: B3457453
CAS No.: 5849-60-5
M. Wt: 418.3 g/mol
InChI Key: QIRHVOSFSHISSV-UHFFFAOYSA-N
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Description

1-{4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one (CAS 5849-60-5) is a brominated quinazoline derivative with a molecular formula of C22H16BrN3O and a molecular weight of 418.286 g/mol . This compound is part of the quinazoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research applications . Recent scientific investigations highlight the relevance of such quinazoline-based structures as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a crucial protein kinase in innate immunity, mediating intracellular signal transduction for the pattern recognition receptors NOD1 and NOD2 . The activation of this pathway ultimately leads to the production of proinflammatory cytokines . Therefore, research compounds capable of modulating this target are valuable tools for studying inflammatory processes and related immunological pathways. The structural features of this compound, including the 6-bromo substituent on the quinazoline core, are frequently employed in drug discovery to explore interactions within the kinase ATP-binding pocket and optimize selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRHVOSFSHISSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360418
Record name ZINC00843950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-60-5
Record name ZINC00843950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-[4-({4-[(2-Hydroxyethyl)Amino]Quinazolin-2-Yl}Amino)Phenyl]Ethan-1-One (4b)

  • Structure: Features a 2-hydroxyethylamino substituent on the quinazoline ring instead of bromo and phenyl groups.
  • Synthesis: Prepared via refluxing with 4-aminoacetophenone (80% yield, m.p. 265–268°C) .
  • Bioactivity : Demonstrated anti-ulcer activity in histopathological studies, suggesting gastrointestinal applications .

Triazolo[4,3-a]quinoxaline Derivatives (e.g., Compound 6)

  • Structure: Replaces quinazoline with a triazoloquinoxaline core, linked to ethanone via a phenylamino group.
  • Bioactivity: Exhibits dual EGFR kinase and tubulin polymerization inhibition, with IC$_{50}$ values in the nanomolar range .

Heterocyclic Analogues with Benzothiazole or Imidazole Cores

1-{4-[(1,3-Benzothiazol-2-yl)Amino]Phenyl}Ethan-1-One (CAS 74661-40-8)

  • Structure : Substitutes quinazoline with a benzothiazole ring.
  • Properties : Molecular weight 268.34 g/mol; lower lipophilicity (logP ~2.8) compared to the target compound (logP ~4.1) .
  • Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activity, but lack kinase inhibition profiles typical of quinazolines .

2-Bromo-1-(4-Imidazol-1-ylphenyl)Ethanone (CAS 110668-69-4)

  • Structure : Contains an imidazole ring instead of quinazoline.
  • Hazards: Classified as acutely toxic (GHS Category 3), highlighting reactivity risks associated with bromoethanone groups .
  • Comparison : The imidazole core may confer different pharmacokinetic properties, such as faster metabolic clearance .

Substituent-Driven Comparisons

Chlorophenyl vs. Bromophenyl Derivatives

  • Example: 1-(4-[(4-(4-Chlorophenyl)phthalazin-1-yl)amino]phenyl)ethan-1-one .
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinities in enzymatic assays .

Sulfanylidene Derivatives (e.g., Compound 1f)

  • Example : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ$^6$-sulfanylidene)ethan-1-one (m.p. 137.3–138.5°C) .
  • Properties : The sulfanylidene group introduces strong electron-withdrawing effects, enhancing stability but reducing bioavailability compared to the target compound .

Melting Points and Solubility

  • The target compound’s higher molecular weight (418.294 vs. 268.34 in benzothiazole derivatives) implies lower aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one, also known by its chemical name and CAS number 5849-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16BrN3O, with a molecular weight of approximately 418.29 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H16BrN3O
Molecular Weight418.29 g/mol
Density1.447 g/cm³
Boiling Point601.8 °C
Flash Point317.7 °C

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells while sparing non-tumorigenic cells .
    • Another investigation highlighted that structural modifications could enhance the anticancer efficacy of quinazoline derivatives, suggesting that the bromo and phenyl groups play crucial roles in activity modulation .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the inhibition of tubulin polymerization and interference with cell cycle progression, leading to apoptosis . This is particularly notable as it suggests potential applications in targeting specific cancer pathways.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

  • The presence of bromine at the 6-position and a phenyl group enhances the binding affinity to target proteins involved in cancer progression.
  • Variations in substituents on the quinazoline ring can significantly affect biological activity, emphasizing the need for careful design in drug development .

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives similar to our compound:

  • Study on Quinazoline Derivatives :
    • A comprehensive study assessed various derivatives' effects on different cancer cell lines, showing promising results for compounds with similar structures to this compound .
  • Antiproliferative Activity :
    • Another research effort evaluated a series of quinazoline derivatives for their antiproliferative effects against colorectal adenocarcinoma and renal cell carcinoma, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic: What are the recommended synthetic routes for 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via condensation of 4-aminoacetophenone with a quinazoline derivative (e.g., 6-bromo-4-phenylquinazolin-2-amine) under reflux conditions. Key steps include:

  • Reagent selection : Use glacial acetic acid as a catalyst in ethanol for efficient amine-ketone condensation .
  • Optimization : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and adjust reflux duration (3–4 hours) to maximize yield .
  • Purification : Recrystallize the product using ethanol to remove impurities and confirm homogeneity .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Use SHELX or OLEX2 for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
    • 1H/13C NMR : Identify aromatic protons (δ 7.3–8.1 ppm) and ketone carbonyl signals (δ ~1705 cm⁻¹ in IR) .
    • LC-MS : Confirm molecular weight (e.g., m/z 448.2 for related brominated quinazolines) .

Intermediate: What methodologies are recommended to assess its biological activity in vitro?

Answer:

  • Targeted assays : Use enzyme inhibition assays (e.g., VEGFR-2 for anticancer potential) or antimicrobial disk diffusion tests .
  • Binding studies : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets like kinases or DNA .
  • Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Intermediate: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Replicate experiments : Standardize assay conditions (e.g., cell line passage number, solvent controls) .
  • Dose-response analysis : Test a wide concentration range (nM–μM) to identify true efficacy vs. solvent artifacts .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for mechanistic insights .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Analog synthesis : Modify the quinazoline core (e.g., replace bromine with chlorine) or phenyl substituents to probe electronic effects .
  • Pharmacophore mapping : Use computational tools (MOE, Discovery Studio) to identify critical interactions (e.g., hydrogen bonding at the 6-bromo position) .
  • Comparative bioassays : Test derivatives against a panel of related targets (e.g., tyrosine kinases vs. antimicrobial targets) to refine selectivity .

Advanced: How can researchers evaluate the ADMET profile of this compound preclinically?

Answer:

  • In silico tools : Predict logP (lipophilicity) and CYP450 interactions using SwissADME or ADMETLab .
  • In vitro assays :
    • Permeability : Caco-2 cell monolayers for intestinal absorption .
    • Metabolic stability : Liver microsomes to assess phase I/II metabolism .
    • Toxicity : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

  • Scale-up issues : Low yields due to side reactions (e.g., hydrolysis of the quinazoline ring) .
  • Solutions :
    • Microwave-assisted synthesis : Reduce reaction time and improve purity (e.g., 59% yield for nucleophilic substitutions) .
    • Flow chemistry : Enhance mixing and heat transfer for exothermic steps .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for larger batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one
Reactant of Route 2
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1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.